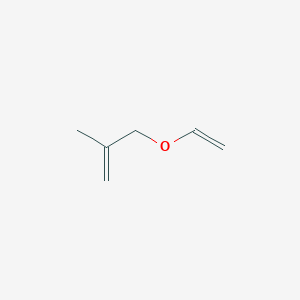

3-(Ethenyloxy)-2-methylprop-1-ene

Description

Contextualization within Olefinic Ether Chemistry

Ethers are a class of organic compounds featuring an ether group—an oxygen atom connected to two alkyl or aryl groups. wikipedia.org They are broadly categorized as symmetrical or unsymmetrical, depending on whether the organic groups attached to the oxygen are identical. wikipedia.org Olefinic ethers, such as 3-(ethenyloxy)-2-methylprop-1-ene, are a specific type of ether that contains at least one carbon-carbon double bond (an olefin) in their structure. This dual functionality of an ether linkage and an alkene group makes them versatile building blocks in organic synthesis.

The reactivity of the vinyl group in vinyl ethers makes them valuable monomers for polymerization. fiveable.me The etherification of olefins with alcohols is a key industrial process for producing these compounds. google.comgoogle.com

Historical Perspectives and Academic Significance of Vinyl Ethers in Organic Synthesis and Polymer Science

The first synthesis of a vinyl ether was reported in 1887 by Semmler. encyclopedia.pub A significant advancement in vinyl ether synthesis came with the Reppe synthesis, which involves the reaction of alcohols with acetylene (B1199291) and has been crucial for the large-scale production of vinyl ethers for polymer applications. fiveable.me

Vinyl ethers are highly reactive monomers that readily undergo cationic polymerization to form high molecular weight polymers. fiveable.meresearchgate.net This reactivity has made them central to the development of polymer science. For instance, the stereoregular polymerization of isobutyl vinyl ether in 1949 was a landmark achievement that paved the way for the study of stereochemistry in polymers. researchgate.net Copolymers of vinyl ethers, such as those with maleic anhydride, have found commercial success in various industries. researchgate.net

In organic synthesis, vinyl ethers are valuable intermediates. orgsyn.org They participate in a variety of reactions, including cycloadditions and Claisen rearrangements. orgsyn.org Their ability to act as protecting groups for alcohols highlights their utility in complex molecule synthesis. wikipedia.org The development of iridium-catalyzed methods for vinyl ether synthesis has further expanded their accessibility and application. orgsyn.orgorgsyn.org

Advanced Structural Elucidation and Isomeric Considerations of this compound

The chemical structure of this compound consists of a methallyl group (2-methylprop-1-ene) attached to a vinyloxy group (ethenyloxy). Its chemical formula is C6H10O, and it has a molecular weight of 98.143 g/mol . molbase.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6552-32-5 |

| Molecular Formula | C6H10O |

| Molecular Weight | 98.143 g/mol |

Data sourced from Molbase. molbase.com

Isomers are compounds that have the same molecular formula but different structural arrangements. For this compound (C6H10O), several isomers exist. One example is allyl vinyl ether (3-(ethenyloxy)prop-1-ene), which has the molecular formula C5H8O and is a structural isomer where the methyl group is absent. chembk.comnist.govchemspider.comepa.gov Another related compound is isobutyl vinyl ether, with the formula C6H12O, which is an isomer with a saturated isobutyl group instead of the methallyl group. nist.gov The compound 2-methylprop-1-ene (B12662633) itself is an isomer of but-2-ene. myschool.ngmyschool.ng The structural arrangement of atoms in this compound, particularly the presence of the double bonds and the ether linkage, dictates its specific chemical reactivity and physical properties.

Structure

3D Structure

Properties

CAS No. |

6552-32-5 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

3-ethenoxy-2-methylprop-1-ene |

InChI |

InChI=1S/C6H10O/c1-4-7-5-6(2)3/h4H,1-2,5H2,3H3 |

InChI Key |

GBHHYHNRBWGLBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)COC=C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Ethenyloxy 2 Methylprop 1 Ene

Electrophilic Addition Reactions to the Vinyl Ether Moiety

The vinyl ether portion of 3-(ethenyloxy)-2-methylprop-1-ene is particularly susceptible to electrophilic attack due to the electron-donating nature of the ether oxygen, which increases the electron density of the carbon-carbon double bond. academie-sciences.fr

Protonation and Subsequent Rearrangement Pathways

In the presence of strong acids, the vinyl ether undergoes protonation. This electrophilic addition is highly regioselective, with the proton adding exclusively to the terminal carbon (C2) of the vinyl group. vaia.com This regioselectivity is governed by the formation of the most stable carbocation intermediate. Protonation at C2 results in a secondary carbocation that is stabilized by resonance with the adjacent oxygen atom. vaia.com

The reaction can be summarized as follows:

Protonation: The π electrons of the double bond attack a proton (H+) from the acid, forming a new C-H bond at the terminal carbon and a carbocation on the adjacent carbon. vaia.comlibretexts.org

Nucleophilic Attack: A nucleophile, such as water or an alcohol, attacks the carbocation. ucalgary.ca

Deprotonation/Decomposition: If water is the nucleophile, the resulting hemiacetal is unstable and cleaves to yield an aldehyde and an alcohol. smartstartinstitute.com

| Reactant | Acid Catalyst | Nucleophile | Intermediate | Product(s) |

| This compound | H₃O⁺ | H₂O | Hemiacetal | Acetaldehyde and 2-methyl-2-propen-1-ol |

| Methyl vinyl ether | Strong Acid | - | Secondary Carbocation | - |

Table 1: Protonation and subsequent reactions of vinyl ethers.

Halogenation and Hydrohalogenation Mechanisms

The addition of hydrogen halides (HX) to this compound also proceeds via an electrophilic addition mechanism. libretexts.org The reaction is initiated by the attack of the electron-rich double bond on the electrophilic hydrogen of the hydrogen halide. libretexts.org This results in the formation of a carbocation intermediate and a halide anion. libretexts.orgkhanacademy.org

Following Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation. wikipedia.orgleah4sci.com The halide anion then acts as a nucleophile, attacking the carbocation to form the final haloalkane product. libretexts.orgleah4sci.com The rate of reaction with different hydrogen halides increases in the order HF < HCl < HBr < HI, which corresponds to the decreasing bond strength of the H-X bond. libretexts.org

In the case of halogenation (e.g., with Br₂), the reaction can proceed through a halonium ion intermediate, which is then opened by the halide ion to give a dihaloether.

| Reagent | Mechanism | Intermediate | Product |

| HBr | Electrophilic Addition | Carbocation | 1-Bromo-1-(2-methylallyloxy)ethane |

| Cl₂ | Electrophilic Addition | Chloronium ion | 1,2-Dichloro-1-(2-methylallyloxy)ethane |

Table 2: Halogenation and Hydrohalogenation of the Vinyl Ether Moiety.

Reactions with Electrophilic Carbonyl Compounds

Vinyl ethers can react with electrophilic carbonyl compounds, such as aldehydes and ketones, often catalyzed by a Lewis acid. These reactions can lead to the formation of new carbon-carbon bonds. For instance, the reaction of a vinyl ether with an aldehyde can result in the formation of a β-hydroxy ether after a series of steps.

Recent research has shown that copper-hydride (CuH) catalyzed reactions of vinyl heteroarenes with carbonyl compounds can lead to either exocyclic or dearomatized addition products, with the selectivity being controlled by the choice of ligand. nih.gov While not directly involving this compound, this demonstrates the potential for vinyl ethers to act as pronucleophiles in carbonyl addition reactions.

Pericyclic Reactions, Including Cycloadditions (e.g., [4+2], [2+2] Cycloadditions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.comyoutube.com The diene system within this compound allows it to participate in such reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The vinyl ether can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The electron-donating nature of the ether group activates the double bond of the vinyl moiety, making it a good dienophile. academie-sciences.fr These reactions are known for their high stereospecificity. core.ac.uk

[2+2] Cycloaddition: While thermally forbidden, [2+2] cycloadditions can occur under photochemical conditions. jove.com For example, the photocycloaddition between aryl vinyl ethers and alkyl vinyl ethers can be induced in the presence of an electron acceptor to yield cyclobutane (B1203170) derivatives. oup.com Ketene (B1206846) [2+2] cycloadditions are also a common reaction type, where a ketene reacts with an alkene to form a cyclobutanone. libretexts.org The regioselectivity of these reactions is governed by the electronic properties of the reactants. youtube.com

| Reaction Type | Reactant(s) | Conditions | Product Type |

| [4+2] Cycloaddition | This compound (as dienophile) + Conjugated Diene | Thermal | Six-membered ring adduct |

| [2+2] Cycloaddition | This compound + Alkene | Photochemical | Cyclobutane derivative |

| [2+2] Cycloaddition | This compound + Ketene | Thermal | Cyclobutanone derivative |

Table 3: Pericyclic Reactions of this compound.

Claisen-Type Rearrangements of Allyl Vinyl Ether Analogues

The Claisen rearrangement is a powerful libretexts.orglibretexts.org-sigmatropic rearrangement that occurs upon heating allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.org This intramolecular, concerted reaction proceeds through a cyclic, six-membered chair-like transition state. libretexts.orglibretexts.orgjove.com The reaction is highly stereoselective, with the stereochemistry of the starting material influencing the stereochemistry of the product. redalyc.org

For this compound, the Claisen rearrangement would lead to the formation of 4-methyl-4-pentenal. The reaction is driven by the formation of a thermodynamically stable carbonyl group. wikipedia.org While the classic Claisen rearrangement requires high temperatures, variations such as the Johnson-Claisen and Eschenmoser-Claisen rearrangements allow the reaction to proceed under milder conditions. wikipedia.org The mechanism involves the concerted breaking of the C-O bond and formation of a new C-C bond. libretexts.org

| Reactant | Reaction Type | Key Feature | Product |

| This compound | Claisen Rearrangement | libretexts.orglibretexts.org-Sigmatropic shift | 4-Methyl-4-pentenal |

| Allyl alcohol + Methyl orthoacetate | Johnson-Claisen Rearrangement | Acid-catalyzed, forms γ,δ-unsaturated ester | γ,δ-Unsaturated ester |

| Allylic alcohol + N,N-dimethylacetamide dimethyl acetal | Eschenmoser-Claisen Rearrangement | Forms γ,δ-unsaturated amide | γ,δ-Unsaturated amide |

Table 4: Claisen-Type Rearrangements.

Oxidative Transformations and Epoxidation Pathways

The double bonds in this compound are susceptible to oxidation. The oxidation of vinyl ethers can be achieved using various reagents, leading to different products depending on the conditions.

The oxidation of vinyl ethers with hydrogen peroxide, catalyzed by peroxotungstophosphate, can yield α-hydroxy acetals or, in some cases, lead to the cleavage of the double bond. nih.govacs.org For example, the oxidation of 1-ethoxy-1-octene in a mixed solvent of methanol (B129727) and dichloromethane (B109758) gives 1-ethoxy-1-methoxy-2-hydroxyoctane. nih.gov In the absence of an alcohol solvent, oxidative cleavage to form an aldehyde can occur. acs.org

Ozonolysis of vinyl ethers is another important oxidative transformation that leads to the cleavage of the carbon-carbon double bond, typically yielding esters and/or carboxylic acids after workup. acs.org

Epoxidation of the double bonds can also be achieved using peroxy acids like m-CPBA, which would form an epoxide at either the vinyl ether or the allyl group. The electron-rich nature of the vinyl ether double bond makes it more susceptible to epoxidation.

| Oxidizing Agent | Reaction Type | Potential Product(s) |

| H₂O₂ / Peroxotungstophosphate | Oxidation/Hydroxylation | α-Hydroxy acetal |

| H₂O₂ / Peroxotungstophosphate (in CH₂Cl₂) | Oxidative Cleavage | Aldehyde |

| O₃ | Ozonolysis | Ester, Carboxylic acid |

| m-CPBA | Epoxidation | Epoxide |

Table 5: Oxidative Transformations of this compound.

Radical Reactions and Associated Mechanistic Studies

The reactivity of this compound in radical reactions is nuanced, largely governed by the electronic properties of its vinyl ether functional group. Generally, vinyl ethers are characterized by an electron-rich carbon-carbon double bond due to the electron-donating resonance effect of the adjacent oxygen atom. This high electron density makes them resistant to conventional free-radical homopolymerization, as the double bond is not susceptible to attack by typical electrophilic radical species cmu.edupsu.edu. However, specific reaction pathways, most notably thiol-ene additions and specialized polymerization techniques, demonstrate the compound's capacity to participate in radical processes.

A foundational concept in the radical chemistry of vinyl ethers is the thiol-ene reaction, which proceeds efficiently via a free-radical mechanism. wikipedia.org This reaction facilitates the anti-Markovnikov addition of a thiol to the vinyl group. The mechanism is a step-growth process initiated by thermal or photochemical means, which generates a thiyl radical (RS•). This radical then adds to the electron-rich vinyl double bond of the this compound molecule. This addition is highly regioselective for the vinyl group over the less activated 2-methylallyl group. The resulting carbon-centered radical subsequently abstracts a hydrogen atom from another thiol molecule in a chain-transfer step, yielding the final thioether product and regenerating the thiyl radical to continue the propagation cycle. wikipedia.org Due to its efficiency and specificity, this "click" reaction is widely used in polymer and materials synthesis to form homogeneous networks under ambient conditions. wikipedia.org

While direct homopolymerization is typically unfavorable, recent research has uncovered methods to achieve it. One significant finding involves the activation of vinyl ethers toward radical polymerization through cation-π complexation. rsc.org Studies have shown that in the presence of certain lithium salts like lithium iodide (LiI) and lithium methoxide (B1231860) (CH₃OLi), even simple alkyl vinyl ethers can undergo thermally initiated radical homopolymerization to yield high molecular weight polymers. rsc.org Density functional theory (DFT) calculations have provided mechanistic insight, suggesting that the interaction between the lithium cation (Li⁺) and the π-system of the vinyl ether (C=C–O) significantly lowers the HOMO-LUMO energy gap of the monomer. rsc.org This complexation effectively reduces the electron density of the vinyl group, making it more susceptible to radical attack and stabilizing the resulting σ-radical, thereby suppressing otherwise common side reactions like β-scission. rsc.org

| Parameter | Value without Li⁺ | Value with Li⁺ | Reference |

| HOMO-LUMO Energy Gap | 6.83 eV | 4.61 eV | rsc.org |

| Poly(IBVE) Yield (Control) | 16.2% | - | rsc.org |

| Poly(IBVE) Yield (with Li⁺) | - | ~50% | rsc.org |

| Poly(DEGV) Yield (with Li⁺) | - | ≥68% | rsc.org |

This interactive table summarizes the effect of Li⁺-π complexation on the radical polymerization of vinyl ethers. Data shown for model compounds isobutyl vinyl ether (IBVE) and diethyleneglycol monovinyl ether (DEGV).

Furthermore, this compound can participate in radical copolymerizations with electron-deficient monomers. psu.edu These reactions often proceed through an electron donor-acceptor (EDA) complex formed between the electron-rich vinyl ether and the electron-poor comonomer. This complex can then initiate polymerization to form copolymers with alternating structures.

Intramolecular radical reactions are also documented for vinyl ethers. Radical cyclization of complex molecules containing a vinylic ether moiety has been demonstrated as a viable strategy for the stereoselective synthesis of natural products, showcasing another facet of their radical reactivity. nih.gov

In some advanced polymerization schemes, radicals derived from vinyl ethers can be used to initiate other types of polymerization. For instance, growing polymeric radicals formed by the addition of an initial radical to a vinyl ether can be oxidized by an appropriate agent, such as a diphenyl iodonium (B1229267) salt, to form a cation. cmu.edu This cation can then initiate a cationic polymerization, effectively switching the mechanism from radical to cationic mid-reaction. cmu.edu

| Reaction Type | Initiator/Catalyst | Key Mechanistic Feature | Product Type | Reference |

| Thiol-Ene Addition | Photo or Thermal Initiator | Anti-Markovnikov addition of thiyl radical to the vinyl group. | Thioether | wikipedia.org |

| Radical Homopolymerization | CH₃OLi / LiI | Li⁺-π complexation activates the vinyl group by lowering the HOMO-LUMO gap. | Poly(vinyl ether) | rsc.org |

| Radical Copolymerization | Radical Initiator | Formation of an electron donor-acceptor (EDA) complex with an electron-deficient comonomer. | Alternating Copolymer | psu.edu |

| Radical-Promoted Cationic Polymerization | Radical Initiator + Oxidant | Oxidation of the intermediate vinyl ether radical to a cation. | Poly(vinyl ether) | cmu.edu |

| Radical Cyclization | Radical Initiator | Intramolecular addition of a radical to the vinyl ether double bond. | Cyclic Ether | nih.gov |

This interactive table provides an overview of the primary radical reaction pathways involving vinyl ethers.

Polymerization Science and Advanced Materials Development from 3 Ethenyloxy 2 Methylprop 1 Ene

Cationic Polymerization of Vinyl Ethers: Fundamental Mechanisms and Controlled Methodologies

Cationic polymerization is the most prominent method for polymerizing vinyl ethers. The electron-donating nature of the ether oxygen atom stabilizes the propagating carbocationic center, making these monomers highly susceptible to this type of polymerization. The general mechanism involves initiation by an electrophile, propagation through the repeated addition of monomer units to the cationic chain end, and termination or chain transfer steps.

Recent advancements have focused on controlling these polymerizations to achieve polymers with specific molecular weights, narrow molecular weight distributions (polydispersity), and defined architectures. nih.gov

Living polymerization, a type of chain-growth polymerization where the ability of a growing polymer chain to terminate has been removed, has been successfully applied to various vinyl ethers. This allows for the synthesis of polymers with predictable molecular weights and low polydispersity (Đ < 1.2). rsc.org Techniques often involve a carefully selected initiating system, typically a combination of a weak Lewis acid and an adduct of a protonic acid with a vinyl ether. For instance, systems have been developed for the living cationic polymerization of isobutyl vinyl ether and other vinyl ethers, sometimes under ambient conditions, which is a significant advancement over traditional methods requiring stringent anhydrous and low-temperature conditions. rsc.orgrsc.org

For 3-(ethenyloxy)-2-methylprop-1-ene, a significant challenge in living cationic polymerization would be the presence of the methallyl group. The allylic protons can potentially act as chain transfer agents, a process known as degradative chain transfer, which could disrupt the living nature of the polymerization. Achieving a truly living polymerization would require an initiating system capable of selectively polymerizing the vinyl ether group without interacting with the methallyl moiety. While block copolymers have been synthesized by transforming from a radical to a cationic mechanism for n-butyl vinyl ether, specific application to this compound is not documented. nih.gov

The stereochemistry of the polymer backbone, or tacticity, significantly influences the material's physical properties. In the context of vinyl ether polymerization, control over tacticity can be achieved by manipulating the polymerization conditions, such as the solvent, temperature, and the nature of the initiator and counter-ion. Highly isotactic or syndiotactic poly(vinyl ether)s have been synthesized using specific catalyst systems. nih.gov For example, the living cationic polymerization of 2-adamantyl vinyl ether has been achieved, yielding polymers with specific thermal properties related to their rigid structure. researchgate.net The bulky side group influences the stereochemistry of monomer insertion. For this compound, the pendant methallyl group would similarly be expected to influence the stereoregularity of the resulting polymer, although specific studies to control and characterize its tacticity are not available.

Anionic Polymerization and Related Polymerization Methodologies

Anionic polymerization proceeds via carbanionic propagating species. This method is generally not effective for vinyl ethers. The electron-donating ether oxygen adjacent to the potential carbanion would destabilize the negative charge, making initiation and propagation unfavorable. The literature on anionic polymerization of vinyl monomers is extensive but focuses on monomers that can stabilize a negative charge, such as styrenes and acrylates. There are no significant reports on the successful anionic polymerization of this compound or other simple vinyl ethers.

Development of Novel Polymeric Materials

Information not available.

Synthesis and Characterization of Homopolymers and Copolymers

Information not available.

Formation and Properties of Interpenetrating Polymer Networks (IPNs)

Information not available.

Design of Functional Polymers with Tailored Properties

Information not available.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "3-(Ethenyloxy)-2-methylprop-1-ene." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is characterized by distinct signals corresponding to the vinyl ether and methallyl moieties. In a typical ¹H NMR spectrum, the protons of the vinyl group (-O-CH=CH₂) exhibit a complex splitting pattern due to geminal, cis, and trans couplings. The lone proton on the carbon double-bonded to the oxygen often appears as a doublet of doublets. The terminal methylene (B1212753) protons of the vinyl group also show as distinct doublet of doublets. The methallyl group displays signals for the vinylic protons on the double bond, the methyl group protons, and the methylene protons adjacent to the ether oxygen. A research article on Wittig rearrangements provides some experimental data for methallyl vinyl ether, noting a multiplet for five protons in the range of δ 6.1-4.7 ppm, a doublet for one proton at 4.4 ppm (J = 5 Hz), a broad singlet for one proton at 2.9 ppm, and a singlet for three protons at 1.7 ppm. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl Ether CH | 6.4 - 6.6 | 150 - 153 |

| Vinyl Ether CH₂ (trans) | 4.1 - 4.3 | 85 - 88 |

| Vinyl Ether CH₂ (cis) | 3.9 - 4.1 | 85 - 88 |

| Methallyl C=CH₂ | 4.8 - 5.0 | 112 - 115 |

| Methallyl C=C(CH₃) | - | 140 - 143 |

| Methallyl O-CH₂ | 3.9 - 4.1 | 72 - 75 |

| Methallyl CH₃ | 1.7 - 1.9 | 19 - 21 |

Note: The values in this table are predicted based on typical chemical shifts for similar functional groups and may not represent experimentally verified data for this specific compound.

Mass Spectrometry Techniques (e.g., GC-MS, HRMS) for Molecular Fingerprinting and Purity Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound." When coupled with Gas Chromatography (GC-MS), it also serves as an excellent method for assessing purity and identifying trace impurities.

GC-MS Analysis: In a GC-MS analysis, the sample is first separated on a chromatographic column before being introduced into the mass spectrometer. This allows for the separation of "this compound" from any starting materials, byproducts, or solvents. The mass spectrum of the pure compound serves as a "molecular fingerprint." For methallyl vinyl ether, a mass spectrum has been reported with major fragment ions at m/z 98 (molecular ion), 83, 56, and 41. nih.gov The fragmentation pattern is consistent with the structure, likely involving cleavage of the ether linkage and rearrangements of the allyl and vinyl fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For "this compound," with a molecular formula of C₆H₁₀O, the calculated exact mass is 98.0732 u. An HRMS measurement would be expected to yield a value very close to this, providing strong evidence for the compound's identity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands for the C-O-C ether linkage, the C=C double bonds of both the vinyl and methallyl groups, and the C-H bonds of the methyl and methylene groups. A reported IR spectrum for methallyl vinyl ether includes absorption bands at 3630, 3460, 1650, 1635, 980, 920, and 900 cm⁻¹. nih.gov The bands at 1650 and 1635 cm⁻¹ are characteristic of the C=C stretching vibrations of the two different double bonds. The bands in the 900-1000 cm⁻¹ region are typical for the out-of-plane C-H bending vibrations of the vinyl group.

Interactive Data Table: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Vinylic |

| ~3000-2850 | C-H stretch | Aliphatic |

| ~1650 | C=C stretch | Vinyl ether |

| ~1635 | C=C stretch | Methallyl |

| ~1200-1000 | C-O-C stretch | Ether |

| ~1000-900 | C-H bend (out-of-plane) | Vinylic |

Note: The values in this table are based on both reported data and typical ranges for the respective functional groups.

Advanced Chromatographic Methods for Separation, Quantification, and Purity Assessment (e.g., GC×GC-TOFMS)

For complex mixtures containing "this compound," or for the analysis of trace-level impurities, advanced chromatographic techniques such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) can be employed. This powerful technique offers significantly higher resolution than conventional GC-MS, allowing for the separation of co-eluting compounds. While specific GC×GC-TOFMS studies on this particular compound are not documented in the literature, the methodology is well-suited for the detailed analysis of volatile organic compounds like ethers and alkenes. Chiral gas chromatography has been used to determine the enantiomeric ratio of related compounds, suggesting its potential applicability for "this compound" if a chiral derivative were to be synthesized. gcms.cz

X-ray Crystallography for Crystalline Derivatives and Single-Crystal Structure Determination

As "this compound" is a liquid at room temperature, X-ray crystallography cannot be performed on the compound itself. However, this technique could be applied to a solid, crystalline derivative of the molecule. The formation of a suitable derivative, for example, through a reaction that yields a crystalline product, would allow for its single-crystal X-ray diffraction analysis. This would provide an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and stereochemical relationships. The Claisen rearrangement is a characteristic reaction of this compound, and X-ray crystallography has been used to study the precursors and products of such rearrangements in related systems. wikipedia.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure, Energetics, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "3-(Ethenyloxy)-2-methylprop-1-ene". Methods such as Density Functional Theory (DFT) are employed to determine the electronic structure, optimized geometry, and energetic properties of the molecule. These calculations can provide valuable data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of the molecule's most stable conformation.

Reactivity descriptors, derived from the electronic structure, are crucial for predicting the chemical behavior of "this compound". Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For "this compound," the vinyl ether and methallyl groups present distinct electronic environments that influence its reactivity in various chemical transformations.

Table 1: Calculated Electronic Properties of Analogous Unsaturated Ethers (Note: Data for illustrative purposes, based on typical values for similar structures as direct data for this compound is not readily available in the cited literature.)

| Property | Value | Method/Basis Set |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.5 D | DFT/B3LYP/6-31G |

Molecular Modeling of Reaction Pathways, Transition States, and Energy Profiles

Molecular modeling is a powerful tool for investigating the mechanisms of reactions involving "this compound". By mapping the potential energy surface, it is possible to identify the most favorable reaction pathways, locate transition states, and calculate activation energies. This information is critical for understanding reaction kinetics and predicting product distributions.

For instance, the reaction of "this compound" with various reagents can be modeled to elucidate the step-by-step mechanism. Computational studies on similar vinyl ethers have explored their reactions with radicals, such as the hydroxyl (OH) radical in atmospheric chemistry. nih.gov These studies reveal the intricate details of addition and abstraction reactions, providing a comprehensive picture of the reaction dynamics. nih.gov The calculated energy profiles can distinguish between competing pathways and identify the rate-determining steps.

Conformational Analysis and Stereochemical Predictions via Computational Methods

The presence of single bonds in "this compound" allows for rotational freedom, leading to various possible conformations. Conformational analysis through computational methods helps to identify the most stable conformers and the energy barriers between them. This is particularly important as the conformation of a molecule can significantly influence its reactivity and physical properties.

A theoretical investigation into the conformational behavior of 3-monosubstituted 2-methylpropenes has shown the existence of s-cis and gauche conformers with respect to the C=C–C–X dihedral angle. researchgate.net For "this compound," similar conformational isomerism would be expected, with the relative energies of the conformers being influenced by steric and electronic effects. The computational results, often obtained using methods like MP2 and B3LYP with appropriate basis sets, can be compared with experimental data where available. researchgate.net

Table 2: Relative Energies of Conformers for 3-substituted-2-methylpropenes (Adapted from theoretical studies on analogous compounds)

| Conformer | Dihedral Angle (C=C-C-X) | Relative Energy (kcal/mol) |

| s-cis | ~0° | 0.0 |

| gauche | ~120° | 0.5 - 1.5 |

Polymerization Mechanism Simulations and Polymer Property Prediction

Vinyl ethers are known to undergo cationic polymerization, and "this compound" is a potential monomer for the synthesis of novel polymers. acs.orgnih.gov Computational simulations can provide detailed insights into the polymerization mechanism, including initiation, propagation, and termination steps. acs.orgnih.gov By modeling the growing polymer chain, it is possible to understand the stereochemical control of the polymerization and predict the tacticity of the resulting polymer.

Furthermore, computational chemistry can be used to predict the properties of the polymer derived from "this compound". Molecular dynamics simulations can be employed to study the bulk properties of the polymer, such as its glass transition temperature, density, and mechanical properties. These predictions are invaluable for the rational design of new materials with desired characteristics.

In Silico Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

In silico Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for the development of new molecules with specific biological activities or physical properties. For "this compound," these studies would involve correlating its structural features with its potential activities or properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by building a statistical relationship between the chemical structure and a specific endpoint. For example, QSAR studies have been conducted on various ethers to predict their anesthetic action or toxicity. nih.gov These models often use a combination of electronic, steric, and hydrophobic descriptors to make predictions. While specific QSAR models for "this compound" are not available, the principles from studies on analogous compounds can be applied to estimate its potential biological and environmental impact.

Chemical Derivatives and Analogues of 3 Ethenyloxy 2 Methylprop 1 Ene

Synthesis of Structurally Modified Vinyl Ethers with Varied Substituents

The synthesis of vinyl ethers structurally analogous to 3-(ethenyloxy)-2-methylprop-1-ene can be achieved through several modern catalytic methods, which offer improvements in yield and substrate scope over traditional approaches like the addition of phenols to acetylene (B1199291) or dehydrohalogenation that often require harsh conditions. datapdf.com

One prominent method is the palladium-catalyzed transetherification reaction. This process involves the exchange of the alkyl or aryl group of an ether with an alcohol. For instance, new functionalized vinyl ethers (VEs) can be prepared via a transetherification reaction between a readily available vinyl ether, such as ethyl vinyl ether (EVE), and various alcohols. academie-sciences.fr An air-stable palladium catalyst, generated in situ from palladium (II) acetate (B1210297) and a ligand like 1,10-phenanthroline, has been shown to efficiently catalyze this reaction at room temperature. academie-sciences.fr This method is effective for a range of alcohols, leading to the corresponding vinyl ethers in a single step with good yields. academie-sciences.frnih.gov The choice of solvent is crucial, with dichloromethane (B109758) proving to be highly effective. academie-sciences.fr

Another powerful strategy for creating structurally modified vinyl ethers, particularly aryl vinyl ethers, is through copper-mediated coupling reactions. One such approach utilizes a copper(II) acetate-mediated coupling of substituted phenols with a 2,4,6-trivinylcyclotriboroxane–pyridine complex, which acts as a vinylboronic acid equivalent. acs.org This reaction tolerates a wide variety of functional groups on the phenol, producing high yields of the desired aryl vinyl ethers. acs.org A similar method employs tetravinyltin (B75620) as the vinylating agent in a copper(II)-promoted reaction with phenols, which proceeds under mild conditions. datapdf.com

Iridium complexes have also been employed to catalyze vinyl transfer from vinyl esters (e.g., vinyl acetate) to alcohols, providing a versatile route to vinyl ethers that may be difficult to synthesize via other methods. orgsyn.orgorgsyn.org This process is thought to occur through an addition-elimination sequence. orgsyn.org

The table below summarizes the synthesis of various structurally modified vinyl ethers using a palladium-catalyzed transetherification method, highlighting the diversity of substituents that can be incorporated.

Table 1: Synthesis of Functionalized Vinyl Ethers via Palladium-Catalyzed Transetherification

| Alcohol Precursor | Resulting Vinyl Ether | Catalyst System | Solvent | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(Hydroxymethyl)furan | 2-(Vinyloxymethyl)furan | Pd(OAc)₂ / 1,10-phenanthroline | Dichloromethane | 69 | 59 | academie-sciences.fr |

| 3,4,5-Trimethoxybenzyl alcohol | 1,2,3-Trimethoxy-5-(vinyloxymethyl)benzene | Pd(OAc)₂ / 1,10-phenanthroline | Dichloromethane | 82 | 75 | academie-sciences.fr |

Introduction of Diverse Functional Groups into the Vinyl Ether Framework

The introduction of diverse functional groups into the vinyl ether framework is key to tuning the chemical and physical properties of the resulting monomers and polymers. The synthetic methods described previously are adept at accommodating a wide range of functionalities.

Palladium-catalyzed transetherification has been successfully used to create vinyl ethers bearing groups such as:

Aromatic and Heterocyclic Moieties: As seen with the synthesis of 2-(vinyloxymethyl)furan and 1,2,3-trimethoxy-5-(vinyloxymethyl)benzene. academie-sciences.fr

Oligo(ethylene oxide) Chains: The reaction of tetraethylene glycol produces a vinyl ether with a flexible and hydrophilic side chain. academie-sciences.fr

Halogenated and Amino Groups: This method has been extended to prepare vinyl ether monomers with halogenomethyl, amino, and carbonate side-groups.

Copper-catalyzed vinylation of phenols allows for the introduction of a variety of substituents on an aromatic ring. datapdf.comacs.org This method has proven effective even for sensitive molecules like a protected L-tyrosine derivative, which could not be vinylated using traditional methods. datapdf.com

Furthermore, iridium-catalyzed vinylation has been shown to be compatible with sulfur-containing compounds, successfully producing phenylvinyl thioether from thiophenol and vinyl acetate, although the product can be unstable. orgsyn.org This demonstrates the potential for incorporating thioether linkages.

The ability to introduce these varied functional groups allows for the creation of monomers with tailored properties, such as hydrophilicity, reactivity for post-polymerization modification, and specific thermal or optical characteristics.

Comparative Analysis of Reactivity and Polymerization Behavior of Novel Analogues

The structural modifications and diverse functional groups introduced into vinyl ether analogues directly influence their reactivity and polymerization behavior. Vinyl ethers, possessing an electron-rich double bond due to the adjacent oxygen atom, are readily polymerized via cationic initiation. softbeam.netresearchgate.net However, controlling these polymerizations can be challenging due to the high reactivity of the cationic species, which can lead to chain transfer reactions. nih.gov

Recent advances have focused on living/controlled cationic polymerization techniques to produce well-defined polymers. nih.gov For example, using initiating systems like the adduct of HCl and isobutyl vinyl ether in conjunction with weak Lewis acids (e.g., ZnCl₂) can lead to living polymers. researchgate.net Trifluoromethyl sulfonates have also been explored as catalysts, where the choice of solvent and ligands can profoundly influence the molecular weight and tacticity of the resulting poly(vinyl ether). nih.gov The stereoregularity (tacticity) of the polymer chain is critical, as it significantly affects physical properties; for instance, isotactic poly(vinyl ethers) can exhibit crystallinity and distinct melting points. nih.gov

Novel functionalized vinyl ethers also exhibit unique copolymerization behavior. For example, vinyl ethers bearing various functional groups have been radically copolymerized with chlorotrifluoroethylene (B8367) (CTFE) to yield alternating copolymers. The thermal stability of these copolymers, a key property for many applications, is influenced by the nature of the functional side group on the vinyl ether monomer.

The table below presents a comparative analysis of the thermal decomposition temperatures for a series of alternating poly(CTFE-alt-VE) copolymers with different functional groups.

Table 2: Thermal Properties of Alternating Copolymers of Chlorotrifluoroethylene (CTFE) and Functional Vinyl Ethers (VE)

| Functional Group on Vinyl Ether Monomer | Polymer Structure | Decomposition Temp. (Td, 10% loss) | Reference |

|---|---|---|---|

| Chloroethyl | poly(CTFE-alt-CEVE) | 324 °C | academie-sciences.fr |

| Bromoethyl | poly(CTFE-alt-BEVE) | 303 °C | academie-sciences.fr |

| Phthalimidoethyl | poly(CTFE-alt-NPhthEVE) | 321 °C | academie-sciences.fr |

Data adapted from related research on functional vinyl ether copolymers.

This data indicates that copolymers with halogenated side groups tend to have higher thermal stability compared to those with more flexible oligo(ethylene glycol) side chains. This comparative analysis is crucial for selecting the appropriate monomer for a specific high-temperature application.

Rational Design of Functionalized Monomers for Specific Applications

The rational design of functionalized vinyl ether monomers is driven by the demand for custom-tailored polymers with specific properties for advanced applications. catalysis.blog The tunable chemistry of vinyl ethers allows for the synthesis of polymers with well-defined structures and controllable characteristics. catalysis.blog

One area of application is in radiation-cured coatings . Divinyl ethers are emerging as important monomers in this field because their cationic polymerization is less sensitive to oxygen inhibition compared to the radical polymerization of acrylates. softbeam.net This allows for more efficient and rapid curing processes.

In the realm of biomaterials and specialty polymers , rational design is used to create functional polymer backbones that can be modified after polymerization. A key example is the design and synthesis of 5-methyl-5-((2-vinyloxy)ethyl)oxycarbonyl-1,3-dioxan-2-one (MVEC). This cyclic carbonate monomer, featuring a vinyl ether group, can undergo ring-opening polymerization to create a polycarbonate backbone. The pendant vinyl ether groups then serve as reactive handles for various post-polymerization modifications, such as acetalization and thiol-ene reactions. This strategy allows for the creation of a single parent polymer that can be transformed into a library of functional materials with diverse properties.

Another advanced strategy involves the design of dual initiators that can facilitate different types of polymerization sequentially. For example, an initiator bearing both a group for living cationic polymerization and a group for atom transfer radical polymerization (ATRP) has been designed. researchgate.net This allows for the synthesis of well-defined AB and ABC block copolymers, combining a poly(vinyl ether) block with blocks of poly(acrylates) or polystyrene. researchgate.net This approach provides precise control over polymer architecture, leading to materials with unique phase behavior and properties for applications in nanotechnology and advanced materials science. nih.gov

The continued development of synthetic methods and a deeper understanding of structure-property relationships enable the rational design of novel vinyl ether monomers, moving beyond commodity plastics to high-performance, functional materials. softbeam.netresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

The dual reactivity of 3-(ethenyloxy)-2-methylprop-1-ene makes it a highly effective building block for the synthesis of intricate organic molecules. The vinyl ether and methallyl moieties can undergo selective reactions, allowing for stepwise and controlled molecular construction.

A prominent application of this compound is in sigmatropic rearrangements, particularly the Claisen rearrangement. The thermal rearrangement of this compound leads to the formation of 4-methylpent-4-enal, a valuable intermediate in various synthetic pathways. More recently, its utility has been demonstrated in a sophisticated one-pot reaction sequence involving a Julia-Kocienski olefination followed by a Claisen rearrangement. This powerful combination allows for the efficient synthesis of α-chiral aldehydes, which are crucial precursors for creating advanced molecules like cyclic alkyl amino carbene (CAAC) ligands used in catalysis. researchgate.netgoogle.comrsc.org This streamlined approach highlights the compound's ability to facilitate the construction of sterically demanding and stereochemically complex targets. researchgate.netgoogle.comrsc.org

Furthermore, the vinyl ether component can participate in a variety of other transformations, including hydroamination and other addition reactions, further expanding its synthetic utility.

Role in Precision Polymer Architecture and Advanced Functional Polymer Design

In the realm of materials science, this compound serves as a key monomer for the design of polymers with precise architectures and tailored functionalities. researchgate.net The differential reactivity of its two double bonds is central to this application.

Cationic polymerization, a common method for polymerizing vinyl ethers, selectively targets the vinyl double bond of this compound. This process, often initiated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), results in a linear polymer chain with pendant methallyl groups. researchgate.net This "grafting-through" approach allows for the creation of a well-defined polymer backbone with reactive sites at regular intervals. The properties of the resulting poly(this compound) are influenced by the polymerization conditions. For instance, polymerizations carried out at very low temperatures (e.g., -78°C) can yield a white, powdered polymer with an isotactic configuration, while reactions at higher temperatures (e.g., 0°C) tend to produce a more viscous, liquid-like polymer with a lower molecular weight. researchgate.net

The presence of the pendant methallyl groups is a key feature for advanced functional polymer design. These groups can undergo a wide array of post-polymerization modifications, allowing for the introduction of various functional moieties along the polymer chain. This capability enables the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and chemical reactivity, to suit specific applications. The potential for these polymers to be used in creating more complex structures, such as block copolymers, has also been explored, further demonstrating the monomer's role in building precision polymer architectures.

Development of Catalytic Systems and Ligand Design Incorporating Vinyl Ether Moieties

The unique electronic and structural features of this compound and its derivatives have led to their use in the development of novel catalytic systems and ligands. While the direct incorporation of the intact monomer as a ligand is not widely reported, its transformation products have proven to be highly valuable.

As previously mentioned, the Claisen rearrangement of this compound provides access to α-chiral aldehydes. These aldehydes are pivotal intermediates in the synthesis of cyclic alkyl amino carbene (CAAC) ligands. researchgate.netgoogle.comrsc.org CAACs are a class of N-heterocyclic carbenes that have shown exceptional performance in stabilizing transition metal catalysts for a variety of challenging chemical transformations. The ability to synthetically access a diverse library of these ligands, starting from readily available ketones and this compound, opens up new avenues for the rational design of catalysts with enhanced activity and selectivity. researchgate.netgoogle.comrsc.org

Furthermore, the general class of vinyl ethers has been investigated in palladium-catalyzed reactions, such as hydroamination, where they can influence the catalytic cycle. researchgate.net The development of catalytic systems that can effectively mediate reactions with vinyl ethers is an active area of research, and the specific functionalities of this compound make it an interesting candidate for such studies.

Emerging Applications in Specialized Polymer Systems

The distinct properties of polymers derived from this compound have led to their exploration in a number of specialized applications, including advanced coatings, adhesives, and other functional materials.

The ability to create polymers with pendant reactive groups makes this monomer attractive for the formulation of crosslinkable polymer systems. The methallyl groups on the polymer backbone can participate in crosslinking reactions, which can enhance the mechanical properties, chemical resistance, and thermal stability of the resulting material. This is a desirable characteristic for advanced coatings and adhesives that require high performance and durability.

Patents have disclosed the use of copolymers incorporating methallyl vinyl ether in cosmetic formulations, where they can contribute to the product's adhesion and film-forming properties. researchgate.net Another patent has listed it as a potential component in a slurry for chemical mechanical polishing (CMP), a critical process in the manufacturing of semiconductors. dss.go.th In this application, the polymer can influence the surface properties of the material being polished. dss.go.th

While detailed performance data in specific advanced coatings, adhesives, or photoresists is not yet widely published in the academic literature, the fundamental properties of polymers derived from this compound suggest significant potential in these areas. The ability to tailor the polymer architecture and introduce a wide range of functionalities through post-polymerization modification makes it a promising candidate for the development of next-generation, high-performance materials.

Future Research Directions and Unexplored Avenues

Sustainable Synthetic Approaches and Exploitation of Biorenewable Feedstocks

The development of green and sustainable methods for the synthesis of specialty chemicals is a paramount goal in modern chemistry. For 3-(ethenyloxy)-2-methylprop-1-ene, future research could focus on moving away from traditional petroleum-based syntheses towards pathways that utilize biorenewable feedstocks.

One promising avenue is the utilization of bio-derived alcohols. For instance, 2-methyl-2-propen-1-ol (methallyl alcohol) can be potentially sourced from the fermentation of renewable resources. The subsequent vinylation of this alcohol is a key step. While classic methods often involve acetylene (B1199291), which has safety and sustainability concerns, newer, greener alternatives are being explored. A potential sustainable route could involve a transetherification reaction with a bio-derived vinyl ether, such as ethyl vinyl ether, which can be produced from bio-ethanol.

Another innovative approach could be the direct use of biomass-derived platform chemicals. Research has demonstrated the synthesis of carbohydrate-based vinyl ethers using calcium carbide in a more environmentally friendly procedure. cmu.edu Adapting such methodologies to produce this compound from carbohydrate-derived precursors would be a significant step towards a fully renewable synthetic pathway.

Table 1: Potential Biorenewable Feedstocks and Catalysts for Sustainable Synthesis

| Feedstock Source | Potential Precursor | Proposed Reaction | Catalyst/Reagent |

| Fermentation of Sugars | 2-Methyl-2-propen-1-ol | Transetherification | Palladium complexes |

| Biomass (Carbohydrates) | Carbohydrate-derived intermediates | Vinylation | Calcium carbide |

| Bio-ethanol | Ethyl vinyl ether | Transetherification | Organometallic complexes |

Development of Ultra-Precision Polymerization Techniques and Nanostructured Material Fabrication

The dual functionality of this compound makes it an intriguing monomer for creating complex polymer architectures. The vinyl ether group is highly susceptible to cationic polymerization, while the methallyl group can potentially participate in radical polymerization or other post-polymerization modifications.

Future research should explore the living cationic polymerization of the vinyl ether group to produce well-defined homopolymers and block copolymers with narrow molecular weight distributions. researchgate.net Techniques using initiators like the HCl-isobutyl vinyl ether adduct in conjunction with a Lewis acid could be adapted for this monomer. researchgate.net This precision synthesis would allow for the creation of block copolymers where one block is poly(this compound), potentially imparting unique thermal or mechanical properties. The synthesis of block copolymers with stimuli-responsive segments could lead to the development of "smart" materials. researchgate.net

The pendant methallyl groups on the resulting polymer backbone are ripe for further functionalization, which could be used to create nanostructured materials. For example, these groups could serve as cross-linking points to form well-defined networks or as handles for grafting other polymer chains, leading to the fabrication of core-shell nanoparticles or other complex nano-architectures.

Table 2: Potential Polymerization Techniques and Resulting Nanostructures

| Polymerization Technique | Potential Initiator/Catalyst | Resulting Polymer | Potential Nanostructure Application |

| Living Cationic Polymerization | HCl-adduct / SnCl4 | Poly(this compound) | Self-assembling block copolymers |

| Sequential Living Cationic Polymerization | EtAlCl2 | Block Copolymers | Thermosensitive films, nanomicelles |

| Radical Post-Polymerization Modification | AIBN, etc. | Cross-linked polymers | Nanogels, functional surfaces |

Exploration of Novel Catalytic Transformations and Highly Stereoselective Reactions

The structure of this compound is perfectly suited for a variety of catalytic transformations, particularly sigmatropic rearrangements. As an allyl vinyl ether, it is a classic substrate for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com

Future research could explore various catalyzed versions of the Claisen rearrangement to control the reaction conditions and product selectivity. For example, transition metal catalysts (e.g., palladium, gold, iridium) could enable the reaction to proceed at lower temperatures and with higher efficiency. organic-chemistry.org The development of enantioselective Claisen rearrangements using chiral catalysts would be a particularly exciting avenue, leading to the synthesis of valuable chiral building blocks.

Furthermore, the two double bonds in the molecule offer opportunities for other stereoselective reactions. For instance, stereoselective cyclopropanation of either the vinyl or the methallyl double bond could lead to the synthesis of complex, strained ring systems with high diastereoselectivity. unl.pt Similarly, reactions like stereoselective dihydroxylation or epoxidation could introduce multiple stereocenters in a controlled manner. The development of catalysts that can selectively target one double bond over the other would be a key challenge and a significant achievement.

Table 3: Potential Catalytic Transformations and Stereoselective Reactions

| Reaction Type | Catalyst Type | Potential Product | Key Feature |

| Claisen Rearrangement | Lewis Acids, Transition Metals (Pd, Au) | γ,δ-Unsaturated Aldehydes | C-C bond formation |

| Asymmetric Claisen Rearrangement | Chiral Catalysts | Enantiomerically enriched aldehydes | Stereocontrol |

| Stereoselective Cyclopropanation | Transition Metal Carbenoids | Substituted cyclopropanes | Diastereo- and enantiocontrol |

| Stereoselective Dihydroxylation | Osmium or Ruthenium-based | Polyols | Introduction of multiple stereocenters |

Integration of Vinyl Ether Chemistry with Supramolecular Chemistry and Nanotechnology

The integration of polymer chemistry with supramolecular principles allows for the creation of materials with dynamic and responsive properties. The poly(this compound) backbone could be functionalized with moieties capable of forming specific non-covalent interactions, such as hydrogen bonding or halogen bonding. wikipedia.org

For example, the pendant methallyl groups could be modified to introduce halogen bond donors or acceptors. This would enable the resulting polymers to self-assemble into well-ordered supramolecular structures in solution or in the solid state. These structures could find applications in areas such as drug delivery, sensing, and self-healing materials.

In the realm of nanotechnology, the unique reactivity of this compound can be harnessed to create novel nanomaterials. The thiol-ene "click" reaction on the pendant methallyl groups of the polymer is a highly efficient and orthogonal reaction that could be used to attach a wide variety of molecules, including fluorescent dyes, targeting ligands, or other nanoparticles. rsc.org This would allow for the precise engineering of multifunctional nanoparticles for applications in biomedical imaging and targeted therapies.

Methodological Advancements in In Situ Characterization and Predictive Computational Modeling

A deeper understanding of the reaction mechanisms and kinetics is crucial for the rational design of new synthetic methods and materials. Future research should leverage advanced analytical techniques for the in situ monitoring of reactions involving this compound.

Techniques such as in situ NMR and FTIR spectroscopy can provide real-time information on the conversion of reactants, the formation of intermediates, and the evolution of polymer microstructures during polymerization or catalytic reactions. rsc.orgresearchgate.netrsc.org For example, monitoring the cationic polymerization of the vinyl ether group by in situ NMR would allow for the precise control of molecular weight and the study of chain termination and transfer reactions. nih.gov

In parallel, predictive computational modeling, such as Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition state geometries, and the origins of stereoselectivity. Computational studies could be employed to:

Predict the most favorable conformations of the monomer.

Model the transition states of the Claisen rearrangement with different catalysts.

Simulate the interactions between polymer chains in supramolecular assemblies.

Understand the regioselectivity of reactions involving the two different double bonds.

The synergy between advanced in situ characterization and predictive computational modeling will be instrumental in unlocking the full potential of this compound as a versatile chemical building block.

Q & A

Q. What are the common synthetic routes for 3-(Ethenyloxy)-2-methylprop-1-ene, and what challenges arise in achieving high yields?

Methodological Answer: The compound is typically synthesized via etherification reactions using allylic halides and vinyl ether precursors. A key challenge is controlling side reactions, such as polymerization of the vinyl ether group. Optimizing reaction conditions (e.g., inert atmosphere, low temperatures) and using stabilizing agents like hydroquinone can mitigate this. For example, reactions in dichloromethane with potassium carbonate as a base at room temperature have been reported to yield intermediates with ~80% purity . Purification via column chromatography or distillation is critical to isolate the target compound from by-products like 2-methylpropene derivatives.

Q. How can researchers characterize the purity of this compound, and what impurities are typically observed?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is standard for purity analysis. Common impurities include unreacted starting materials (e.g., allylic halides) and oxidation by-products (e.g., peroxides). Reference standards for related compounds, such as 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (CAS 163685-37-8), can guide impurity identification . Gas chromatography-mass spectrometry (GC-MS) is also effective for volatile by-product detection.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Due to its potential flammability and reactivity, handling requires a fume hood, chemical-resistant gloves (e.g., nitrile), and flame-retardant lab coats. Respiratory protection with NIOSH-approved P95 respirators is advised for aerosol exposure . Storage under nitrogen in amber glass vials at 2–8°C minimizes degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) to prevent exothermic reactions.

Advanced Research Questions

Q. How can diastereoselective synthesis be applied to derivatives of this compound, and what analytical techniques confirm stereochemical outcomes?

Methodological Answer: Chiral catalysts, such as palladium complexes with bisphosphine ligands, can induce diastereoselectivity in allylic substitutions. For example, diastereoselective addition of thiols to cyclopropane derivatives (e.g., ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate) has been achieved with >90% enantiomeric excess (ee) using Rh(II) catalysts . Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography are critical for confirming stereochemistry. Comparative analysis of coupling constants in -NMR spectra can also distinguish diastereomers.

Q. What experimental strategies resolve contradictions in reported spectral data (e.g., 13C^{13}\text{C}13C-NMR shifts) for this compound derivatives?

Methodological Answer: Discrepancies often arise from solvent effects or tautomeric equilibria. Researchers should replicate measurements under standardized conditions (e.g., CDCl at 25°C) and cross-validate with computational methods like density functional theory (DFT). For example, DFT-calculated -NMR shifts for analogous compounds (e.g., 3-(2-ethylphenyl)-1-propene derivatives) align with experimental data within ±2 ppm . Collaborative data-sharing platforms (e.g., PubChem) enhance consistency in spectral assignments.

Q. How can degradation pathways of this compound under oxidative stress be systematically analyzed?

Methodological Answer: Accelerated stability studies using hydrogen peroxide or UV light simulate oxidative degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products like epoxides or carboxylic acids. For instance, studies on similar vinyl ethers reveal formation of this compound oxide as a primary degradation product under acidic conditions . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life and guides formulation strategies.

Q. What methodologies determine physicochemical properties (e.g., log P, vapor pressure) of this compound when literature data is scarce?

Methodological Answer: Reverse-phase HPLC with calibrated retention times estimates log P using reference compounds. Vapor pressure can be measured via static headspace gas chromatography. For example, extrapolation from structurally related compounds (e.g., 2-ethylhexyl vinyl ether, CAS 103-44-6) suggests a vapor pressure of ~0.02 mmHg at 25°C . Computational tools like COSMOtherm provide supplementary predictions based on molecular descriptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.